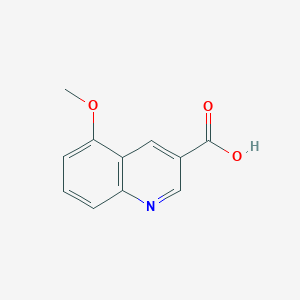

5-Methoxyquinoline-3-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTWNFKXMYNHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631113 | |

| Record name | 5-Methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361091-98-6 | |

| Record name | 5-Methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxyquinoline 3 Carboxylic Acid and Its Derivatives

Classical and Established Synthetic Approaches

The synthesis of the quinoline (B57606) ring system is a cornerstone of organic chemistry, with numerous methods developed since the 19th century. iipseries.org These classical reactions provide the fundamental framework for accessing a wide array of substituted quinolines, including those with methoxy (B1213986) and carboxylic acid functionalities.

Gould–Jacobs Reaction and its Limitations

The Gould–Jacobs reaction is a significant thermal cyclization method for constructing the quinolin-4-one backbone, which can be a precursor to quinoline-3-carboxylic acids. mdpi.com The process typically begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgresearchgate.net This initial step forms an anilidomethylenemalonic ester intermediate. wikipedia.org Subsequent thermal cyclization, a 6-electron process, yields a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This product, which exists predominantly in its 4-oxo tautomeric form, can then undergo saponification to the carboxylic acid, followed by decarboxylation if desired, to furnish the final quinoline structure. mdpi.comwikipedia.org

The mechanism starts with a nucleophilic attack from the amine on the malonic ester derivative, leading to the substitution of the alkoxy group. wikipedia.org The critical step is the high-temperature intramolecular cyclization of the resulting intermediate, which proceeds via a ketene (B1206846) intermediate to form the quinoline ring. mdpi.comd-nb.info

| Starting Materials | Key Reagents/Conditions | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Aniline, Diethyl ethoxymethylenemalonate | High temperature (e.g., 250-300°C), often in high-boiling solvents (e.g., Diphenyl ether) | Anilinomethylenemalonic ester | 4-Hydroxy-3-carboalkoxyquinoline | mdpi.com, wikipedia.org, ablelab.eu |

Friedländer Condensation

First described by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). organicreactions.orgwikipedia.org The reaction can be catalyzed by acids (such as p-toluenesulfonic acid, trifluoroacetic acid, or Lewis acids) or bases (like sodium hydroxide), and in some cases, can proceed simply by heating the reactants. organicreactions.orgwikipedia.orgpharmaguideline.com This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Two primary mechanistic pathways are proposed. The first involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization via imine formation. The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl partner, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| o-Aminobenzaldehyde or o-Aminoketone | Aldehyde or Ketone with an α-methylene group | Acid (e.g., p-TsOH), Base (e.g., NaOH), or Heat | Substituted Quinolines | pharmaguideline.com, organicreactions.org, wikipedia.org |

Pfitzinger Reaction

The Pfitzinger reaction, or Pfitzinger-Borsche reaction, is a key method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.org The reaction condenses isatin (B1672199) or its derivatives with a carbonyl compound (an aldehyde or ketone) in the presence of a strong base, such as potassium hydroxide (B78521). wikipedia.orgresearchgate.net

The mechanism initiates with the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid (isatoic acid). wikipedia.orgjocpr.com This intermediate then reacts with the carbonyl compound to form an imine, which subsequently tautomerizes to an enamine. The enamine undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.org The Pfitzinger reaction is considered an extension of the Friedländer synthesis. organicreactions.orgscispace.com A notable variation is the Halberkann variant, where N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

| Starting Materials | Key Reagents/Conditions | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Isatin, Carbonyl compound (aldehyde or ketone) | Base (e.g., Potassium hydroxide) | Isatoic acid, Imine/Enamine | Quinoline-4-carboxylic acid | wikipedia.org, researchgate.net, jocpr.com |

Skraup Synthesis

The Skraup synthesis is one of the oldest and most famous methods for preparing quinolines. nih.govwikipedia.org In its classic form, it involves heating an aniline with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The reaction is known for being highly exothermic and potentially violent, often requiring a moderator such as ferrous sulfate (B86663) to control its rate. wikipedia.org

The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.orgpharmaguideline.com The aniline then undergoes a Michael-type conjugate addition to the acrolein. pharmaguideline.com This is followed by an acid-catalyzed cyclization and subsequent dehydrogenation (oxidation) of the resulting dihydroquinoline intermediate to form the aromatic quinoline ring. iipseries.org The method produces quinolines that are unsubstituted in the heterocyclic ring. organicreactions.org

Doebner–von Miller Reaction

Often considered a modification of the Skraup synthesis, the Doebner–von Miller reaction synthesizes quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. wikipedia.orgsynarchive.comslideshare.net This method allows for the preparation of quinolines with substituents on the heterocyclic ring. nih.gov

The mechanism involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org This is followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is then oxidized to the final quinoline product. In some cases, the α,β-unsaturated carbonyl is generated in situ from the aldol condensation of two aldehyde or ketone molecules. wikipedia.org

Conrad–Limpach–Knorr Reaction

The Conrad–Limpach–Knorr synthesis involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate. pharmaguideline.comwikipedia.org A key feature of this reaction is its temperature-dependent regioselectivity, which leads to two different types of quinolone products. wikipedia.orgquimicaorganica.org

Conrad-Limpach Synthesis (Kinetic Control): At lower temperatures, the reaction proceeds via nucleophilic attack of the aniline's amino group on the keto group of the β-ketoester. This leads to a β-aminoacrylate intermediate which, upon heating, cyclizes to form a 4-quinolone (or 4-hydroxyquinoline). wikipedia.orgquimicaorganica.org

Knorr Synthesis (Thermodynamic Control): At higher temperatures (around 140°C), the reaction favors the formation of a β-ketoanilide through the attack of the aniline on the ester group. wikipedia.org Subsequent cyclization of this anilide intermediate yields a 2-quinolone (or 2-hydroxyquinoline). wikipedia.org

The cyclization step often requires high temperatures and can be facilitated by the use of an acid catalyst or high-boiling inert solvents. wikipedia.org

| Reaction Name | Primary Reactants | Key Conditions | Primary Product Type | Reference |

|---|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Unsubstituted Quinoline | iipseries.org, wikipedia.org |

| Doebner–von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Acid catalyst (e.g., HCl) | Substituted Quinoline | wikipedia.org, nih.gov |

| Conrad-Limpach-Knorr Reaction | Aniline, β-Ketoester | Temperature-dependent (low T for 4-quinolone, high T for 2-quinolone) | 4-Quinolone or 2-Quinolone | pharmaguideline.com, wikipedia.org |

Grohe Process for Quinolone Carboxylic Acids

A significant advancement in quinolone synthesis was the Grohe process, developed by Klaus Grohe at Bayer AG in 1975. bayer.com This method provided a novel pathway to quinolone carboxylic acid esters (9) through the cycloaracylation of secondary enamino esters (7) with o-halogenated benzoyl chlorides (6). bayer.com The reaction proceeds via a combined acylation and arylation mechanism. bayer.com This approach was revolutionary because it allowed for the synthesis of modern fluoroquinolones, which were not accessible through traditional methods like the Gould-Jacobs reaction. bayer.com

The Grohe-Heitzer synthesis, a related procedure, involves the condensation of a β-ketoester's active methylene (B1212753) group with an ortho ester. The resulting enol ether then reacts with a suitable primary amine. The final step is a cyclization through aromatic nucleophilic displacement of a leaving group (like chlorine or fluorine) at the ortho position relative to the activating carbonyl group. ualberta.ca Subsequent hydrolysis of the ester group yields the desired quinolone-3-carboxylic acid. ualberta.ca

Modern and Advanced Synthetic Strategies

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing quinolone carboxylic acids. These strategies often employ transition-metal catalysis, direct C-H bond functionalization, and innovative energy sources like microwaves to improve yields, selectivity, and reaction conditions.

Transition-metal catalysis has become an indispensable tool in modern organic chemistry, offering mild and efficient routes to complex molecules like quinolones. nih.gov Palladium and silver catalysts, in particular, have demonstrated significant utility in the synthesis of these heterocyclic systems.

Palladium-catalyzed reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nih.gov One notable application is the palladium-catalyzed carbonylative heterocyclization, which can produce various 4(1H)-quinolone-3-carboxylic acid derivatives in yields ranging from 24% to 82%. ualberta.ca This method offers flexibility for introducing substituents at the C-2 position. ualberta.ca

Another powerful palladium-catalyzed method is the decarboxylative cross-coupling reaction. This process allows for the coupling of quinolin-4(1H)-one-3-carboxylic acids with (hetero)aryl halides. nih.govacs.org Utilizing a bimetallic system of palladium(II) bromide and silver carbonate, this protocol can generate a variety of 3-(hetero)aryl-4-quinolinones in good to excellent yields. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Quinolone Synthesis

| Reaction Type | Catalyst/Reagents | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Carbonylative Cyclization | Palladium Catalyst | 2-Substituted 4(1H)-quinolone-3-carboxylates | 24-82% | ualberta.ca |

| Decarboxylative Coupling | PdBr₂ / Ag₂CO₃ | 3-(Hetero)aryl 4-quinolinones | Good to Excellent | nih.govacs.org |

| [3+3] Annulation | Palladium Catalyst / TFA | 4-Substituted-quinolin-2(1H)-ones | High | nih.gov |

| Heck Reaction | Pd(PPh₃)₄ / KOAc | Tricyclic Fused Quinolones | Moderate to High | nih.gov |

Silver catalysts have emerged as effective agents for carboxylation reactions, particularly for incorporating CO₂ under mild conditions. semanticscholar.orgrsc.org These catalysts can promote the sequential carboxylation and cyclization of substrates like propargyl alcohols and amines to form heterocyclic compounds. semanticscholar.org While direct silver-catalyzed carboxylation of the quinoline C-H bond to form the carboxylic acid is a developing area, silver catalysis is prominent in related transformations. For instance, a silver-catalyzed three-component reaction of anilines, aldehydes, and alcohols can construct polysubstituted quinolines. organic-chemistry.org Silver has also been used to catalyze the direct C-H oxidative carbamoylation of quinolines with oxamic acids, demonstrating its utility in functionalizing the quinoline core. rsc.org

Table 2: Overview of Silver-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Catalyst/Reagents | Key Transformation | Reference |

|---|---|---|---|

| Carboxylation/Cyclization | Silver Salt | Sequential reaction with alkyne derivatives and CO₂ | semanticscholar.orgrsc.org |

| Three-Component Synthesis | AgOTf / HOTf | Construction of polysubstituted quinolines | organic-chemistry.org |

| C-H Oxidative Carbamoylation | Silver Catalyst | C-H functionalization of quinolines | rsc.org |

Direct carboxylation of C(sp²)–H bonds using carbon dioxide (CO₂) is a highly atom-economical and environmentally friendly strategy for synthesizing carboxylic acids. rsc.orgresearchgate.netnih.govusc.edu This approach avoids the need for pre-functionalized starting materials. researchgate.netnih.gov Research has demonstrated an efficient method for the direct carboxylation of C(sp²)–H bonds in quinolone derivatives with CO₂. rsc.org This reaction provides a direct route to a variety of quinolone-3-carboxylic acids in good yields. rsc.org The process is considered highly step-economical and offers a convenient pathway to access these valuable molecules. rsc.org The combination of C-H bond functionalization with CO₂ transformation is a significant advancement in the synthesis of carboxylic acids and their derivatives. nih.govusc.edu

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. mdpi.comrsc.orgasianpubs.org This technology has been successfully applied to the synthesis of quinolone carboxylic acid derivatives.

For instance, an efficient microwave-assisted procedure for synthesizing ethyl-quinolone-4-one-3-carboxylates from p-substituted anilines and diethyl-ethoxymethylenemalonate has been reported. rsc.org The subsequent hydrolysis of the resulting quinolone, also under microwave irradiation, yields the corresponding quinolone-4-one-3-carboxylic acids in very good to excellent yields. rsc.org In another example, 2-quinolone-4-carboxylic acid was produced in just 15 minutes with a 78% yield using microwave irradiation. mdpi.com These examples highlight the significant advantages of using microwave technology to streamline the synthesis of these important heterocyclic compounds. rsc.orgunf.edu

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 2-quinolone-4-carboxylic acid | Microwave Irradiation | 15 minutes | 78% | mdpi.com |

| Synthesis of ethyl-quinolone-4-one-3-carboxylates | Microwave Irradiation | Not specified | Good | rsc.org |

| Hydrolysis to quinolone-4-one-3-carboxylic acids | Microwave Irradiation | Not specified | Very Good to Excellent | rsc.org |

| Gould-Jacobs Cyclization | Conventional Heating vs. Microwave | Hours vs. Minutes | Lower vs. Higher | asianpubs.org |

One-Pot Synthesis Approaches

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For quinoline-3-carboxylic acid derivatives, several such methodologies have been developed.

A notable one-pot, acid-catalyzed domino reaction enables the rapid and efficient synthesis of substituted 3-carboxylquinolines at room temperature. psu.edu This method involves the reaction of 4-chloro-3-formylcoumarin with various substituted anilines in the presence of sulfuric acid in methanol (B129727), yielding the desired products in 5-30 minutes. psu.edu Another efficient approach is the Hantzsch condensation, a four-component coupling reaction involving aldehydes, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297), which can be performed under solvent-free conditions using a heterogeneous catalyst like perchloric acid adsorbed on silica (B1680970) (HClO4-SiO2). semanticscholar.org

Multicomponent reactions are also central to one-pot strategies. Methoxybenzo[h]quinoline-3-carbonitrile derivatives have been synthesized through a sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) with ammonium acetate and catalytic acetic acid. mdpi.com Furthermore, a one-pot process for preparing 3-substituted quinoline carboxylates from anilines and ethyl propynoate (B1239298) has been developed using a rhodium acetate catalyst in the presence of formic acid, achieving yields greater than 80%. google.com

A different one-pot method has been utilized to synthesize 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline, a related quinoline structure. This reaction proceeds from nitro-eugenol and acetaldehyde (B116499) using catalysts like Fe/HCl, which reduces the nitro group to an amine that then partakes in a Schiff base reaction and cyclization in the same vessel. asianpubs.org

Table 1: Overview of One-Pot Synthesis Approaches for Quinolines

| Product Type | Reactants | Catalyst/Reagents | Conditions | Key Features | Source(s) |

|---|---|---|---|---|---|

| Substituted 3-carboxylquinolines | 4-chloro-3-formylcoumarin, Substituted anilines | 30% H2SO4 in Methanol | Room Temperature, 5-30 min | Rapid, domino reaction | psu.edu |

| Polyhydroquinoline derivatives | Aldehydes, Dimedone, Ethyl acetoacetate, Ammonium acetate | HClO4-SiO2 | Solvent-free | High yield, operational simplicity | semanticscholar.org |

| Methoxybenzo[h]quinoline-3-carbonitriles | Aromatic aldehydes, Malononitrile, 1-Tetralone | Ammonium acetate, Acetic acid | N/A | Multicomponent reaction | mdpi.com |

| Ethyl 3-substituted quinoline carboxylates | Anilines, Ethyl propynoate | Rhodium acetate, Formic acid | Room Temperature, 4-6 hrs | Recyclable catalyst, >80% yield | google.com |

| 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline | Nitro-eugenol, Acetaldehyde | Fe/HCl | Reflux in ethanol | Uses nitro compound directly | asianpubs.org |

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which encourage the use of substances and processes that minimize or eliminate hazardous materials, are increasingly being applied to quinoline synthesis. A primary focus has been the development of effective and reusable catalysts, particularly nanocatalysts, which offer high surface area and reactivity. nih.gov These methods aim to replace traditional syntheses that often require harsh conditions, hazardous reagents, and costly catalysts, leading to significant environmental and economic drawbacks. nih.gov

The Friedländer annulation, a fundamental reaction for quinoline synthesis, has been a key target for green innovation. This reaction traditionally involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group. rsc.org Green approaches have successfully employed various nanocatalysts to drive this reaction under more benign, often solvent-free, conditions. nih.gov For instance, magnetic nanoparticles functionalized with acidic groups have been used as easily recoverable and reusable catalysts for one-pot quinoline syntheses. nih.gov

Use of Nanoporous Isopolyoxomolybdate Catalysts

A significant advancement in green catalysis is the use of giant nanoporous isopolyoxomolybdate clusters. Specifically, the Keplerate-type cluster, (NH₄)₄₂[Moⱽᴵ₇₂Moⱽ₆₀O₃₇₂(CH₃COO)₃₀(H₂O)₇₂], denoted {Mo₁₃₂}, has been identified as a highly effective and reusable catalyst. ccspublishing.org.cncjcatal.com This catalyst is prepared from readily available and inexpensive starting materials. cjcatal.com

While its application has been demonstrated explicitly for the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, the principles of its catalytic activity are relevant to the broader field of N-heterocycle synthesis, including quinolines. ccspublishing.org.cncjcatal.com The reaction to form imidazoles, which involves benzil, aromatic aldehydes, primary amines, and ammonium acetate, proceeds under solvent-free conditions with high yields. cjcatal.com A key advantage of the {Mo₁₃₂} catalyst is its recyclability; it can be reused multiple times without a discernible loss in catalytic activity, which is a cornerstone of sustainable chemical processing. ccspublishing.org.cncjcatal.com

Synthesis of Key Intermediates for 5-Methoxyquinoline-3-carboxylic Acid Derivatives

The synthesis of complex quinoline derivatives often relies on the preparation of strategically functionalized intermediates. These precursor molecules provide the core structure onto which further chemical modifications can be made.

Preparation of 8-bromo-2,4-dichloro-5-methoxyquinoline

The polyhalogenated derivative, 8-bromo-2,4-dichloro-5-methoxyquinoline, serves as a pivotal intermediate for various 5-methoxyquinoline-based compounds. Its synthesis is typically achieved through the cyclization of 2-bromo-5-methoxyaniline (B1269708) with malonic acid. In this process, phosphorus oxychloride (POCl₃) is used as both the catalyst and the solvent, facilitating the formation of the quinoline ring system with the desired substituents in place. This intermediate is particularly valuable as the chlorine and bromine atoms can be selectively substituted in subsequent reactions.

Table 2: Synthesis of 8-bromo-2,4-dichloro-5-methoxyquinoline

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Source(s) |

|---|---|---|---|---|

| 2-bromo-5-methoxyaniline | Malonic acid | Phosphorus oxychloride (POCl₃) | 8-bromo-2,4-dichloro-5-methoxyquinoline |

Synthesis of 3-amino-2-(2-bromobenzoyl)acrylonitrile

A specific, documented synthesis for 3-amino-2-(2-bromobenzoyl)acrylonitrile was not identified in the reviewed literature. However, the synthesis of the core 3-aminoacrylonitrile structure is well-established. It can be prepared through the addition of aqueous ammonia (B1221849) to acrylonitrile. orgsyn.org More complex substituted aminoacrylonitriles are often formed by reacting a compound with an active methylene group (like an aryl acetonitrile) with a source of the amino group and a carbonyl compound, or through the transposition of g-alkoxyacrylonitriles with amines. googleapis.comnih.gov The construction of the requested intermediate would likely involve a multi-step process starting from 2-bromobenzoylacetonitrile (B1278727) and introducing the amino functionality.

Synthesis of 2-acetoxy-5-bromo-8-methoxyquinoline-3-carboxylic acid

A potential multi-step pathway could begin with a suitably substituted quinoline, such as an 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative. The synthesis would likely proceed as follows:

Bromination: Introduction of a bromine atom at the 5-position of the quinoline ring. The bromination of 8-methoxyquinoline (B1362559) using bromine in a solvent like chloroform (B151607) or carbon tetrachloride has been shown to selectively yield 5-bromo-8-methoxyquinoline. acgpubs.org A similar regioselectivity would be expected for the carboxylic acid derivative.

Acetoxylation: Conversion of the 2-oxo (or 2-hydroxy) group to a 2-acetoxy group. This can typically be achieved by reaction with acetic anhydride.

Ester Hydrolysis: If the synthesis begins with a carboxylic ester (e.g., ethyl or methyl ester) for protection or solubility reasons, a final hydrolysis step, often using an aqueous base like sodium hydroxide followed by acidification, would be required to yield the final carboxylic acid. nih.gov

This proposed sequence combines known transformations in quinoline chemistry to achieve the target molecule.

Synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester

The synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester is a key process for creating intermediates used in further chemical exploration. One established method begins with 3-aminoquinoline (B160951) as the starting material. google.com This route is noted for its straightforward reaction sequence and operational simplicity, making it suitable for larger-scale production. google.com

The process involves two main steps:

Bromination: 3-aminoquinoline undergoes a bromination reaction to produce 3-amino-5-bromoquinoline. google.com This is achieved by treating 3-aminoquinoline with bromine in the presence of sulfuric acid and silver sulfate. google.com

Carbonyl Insertion: The resulting 3-amino-5-bromoquinoline is then subjected to a carbonyl insertion reaction. google.com This step is carried out using methanol, N,N-dimethylformamide, palladium chloride, and triethylamine, which facilitates the formation of the methyl ester, yielding the final product, 3-aminoquinoline-5-carboxylic acid methyl ester. google.com

Table 1: Synthetic Route for 3-aminoquinoline-5-carboxylic acid methyl ester

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 3-aminoquinoline | Bromine, Sulfuric Acid, Silver Sulfate | 3-amino-5-bromoquinoline |

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is a crucial strategy for generating a diverse library of compounds. These modifications target different parts of the molecule, including the quinoline nucleus and the carboxylic acid group, to systematically alter its chemical and physical properties.

Substitutions at the Quinolone Nucleus (e.g., C-7, C-8)

Modifications to the quinoline core, particularly at the C-7 and C-8 positions, are a common strategy. Electrophilic substitution reactions are influenced by the existing substituents. For instance, the synthesis of 8-methoxyquinoline can be followed by nitration using a mixture of nitric and sulfuric acid to introduce a nitro group at the 5-position, yielding 5-nitro-8-methoxyquinoline. researchgate.net This illustrates how the methoxy group directs incoming electrophiles.

In other quinoline systems, substitutions have been systematically introduced at the C-7 position. For example, 7-substituted quinolin-2(1H)-one-3-carboxylic acids can be treated with reagents like phosphoryl chloride to yield 7-substituted 2-chloroquinoline-3-carboxylic acids, demonstrating a method to functionalize the C-7 position while also activating the C-2 position for further reactions. nih.gov

Introduction of Methoxy Groups and Other Hydrophobic Substituents

The methoxy group is a key functional group that consists of a methyl group bonded to oxygen (R−O−CH₃). wikipedia.org In aromatic systems like quinoline, a methoxy group generally acts as an electron-donating group when at the para position relative to a reaction center. wikipedia.org This property can influence the reactivity of the quinoline ring. The introduction of methoxy groups is often achieved through the methylation of a corresponding hydroxyl group. wikipedia.org For example, 8-methoxyquinoline was synthesized from 8-hydroxyquinoline, which serves as a general template for introducing methoxy substituents onto a quinoline ring. researchgate.net The methoxy group enhances lipophilicity, which can be a desirable property in certain chemical applications.

Modification of the Carboxyl Group

The carboxylic acid group at the C-3 position is a prime site for chemical modification, allowing for the synthesis of a wide range of derivatives such as esters, amides, and alcohols. acs.orgcd-bioparticles.com These transformations can significantly alter the compound's properties, including solubility and its ability to interact with other molecules. cd-bioparticles.com

Common modifications include:

Esterification: The carboxylic acid can be converted to its corresponding methyl ester. This is often achieved using methanol in the presence of reagents like trimethylchlorosilane. nih.gov

Hydrolysis: Conversely, an ester group can be hydrolyzed back to the carboxylic acid, typically by treatment with a base like sodium hydroxide followed by acidification. acs.org

Reduction: The ester can be selectively reduced to an aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) or further reduced to an alcohol using strong reducing agents such as lithium aluminum hydride (LiHAl₄). acs.org

Amide Formation: The carboxylic acid can be converted into an acid chloride using thionyl chloride, which is then reacted with an amine to form the corresponding amide derivative. nih.gov

Table 2: Common Modifications of the Carboxyl Group

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Ester Hydrolysis | NaOH, then H⁺ | Carboxylic Acid |

| Ester Reduction | Diisobutylaluminium hydride (DIBAL-H) | Aldehyde |

| Ester Reduction | Lithium aluminum hydride (LiHAl₄) | Alcohol |

Synthesis of Aminoquinoline-3-carboxylic Acid Derivatives

The synthesis of aminoquinoline derivatives from a quinoline carboxylic acid backbone typically involves a nitration-reduction sequence. First, a nitro group is introduced onto the quinoline nucleus via electrophilic aromatic substitution, as previously described. This nitro-substituted intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂).

A common method for this reduction is catalytic hydrogenation. For example, a nitro-substituted β-carboline methyl ester was successfully reduced to the corresponding amino derivative using hydrogen gas and a palladium on carbon (Pd-C) catalyst in methanol. prepchem.com This method is widely applicable to various heterocyclic systems for the preparation of amino derivatives.

Synthesis of Tetrazolo-quinoline-4-carboxylic Acid Derivatives

A significant derivatization strategy involves the fusion of a tetrazole ring to the quinoline system, creating tetrazolo[1,5-a]quinoline (B14009986) structures. These derivatives are often synthesized from 2-chloroquinoline (B121035) precursors. jazanu.edu.sa

One synthetic pathway to obtain a tetrazolo[1,5-a]quinoline-5-carboxylic acid involves several steps starting from a 2-chloroquinoline-4-carboxylic acid. jazanu.edu.sa

Hydrazinolysis: The 2-chloroquinoline-4-carboxylic acid is treated with hydrazine, which displaces the chlorine atom to form a 2-hydrazinylquinoline-4-carboxylic acid intermediate. jazanu.edu.sa

Diazotization and Cyclization: The hydrazinyl derivative is then reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). jazanu.edu.sa This leads to diazotization followed by an intramolecular cyclization to form the fused tetrazole ring, yielding the final tetrazolo[1,5-a]quinoline-5-carboxylic acid. jazanu.edu.sa

This reaction sequence provides an effective method for constructing the complex heterocyclic system of tetrazolo-quinoline carboxylic acids. jazanu.edu.sa

Pharmacological and Biological Activities of 5 Methoxyquinoline 3 Carboxylic Acid Derivatives

Broad-Spectrum Biological Activities of Quinolone Carboxylic Acids

Quinolone carboxylic acids are a prominent class of synthetic compounds recognized for their wide-ranging biological effects. nih.govmdpi.combenthamscience.com Since the discovery of nalidixic acid, the first quinolone, extensive research has led to the synthesis of numerous derivatives with enhanced pharmacological profiles. nih.govmdpi.commdpi.com These compounds are not limited to their well-known antibacterial properties; they also exhibit a variety of "nonclassical" biological activities, including anticancer, antiviral, anti-inflammatory, and antifungal actions. nih.govnih.govmdpi.com

The versatility of the quinoline (B57606) scaffold allows for structural modifications that can transform an antibacterial agent into one with potent anticancer or antiviral capabilities. nih.govorientjchem.org For instance, derivatives have been developed that show activity against HIV, hepatitis C virus (HCV), and various cancer cell lines. nih.gov The core structure, a bicyclic heteroaromatic system, can be easily adapted to create new congeners with rationally designed structures, making quinolones a continuous source of investigation for new therapeutic agents. nih.govorientjchem.org Their diverse biological activities also include antimalarial, antitubercular, anticonvulsant, and cardiovascular effects. mdpi.combenthamscience.com A key aspect of their activity is often linked to a carboxylic acid group at the 3-position of the quinoline scaffold. orientjchem.org

Antimicrobial Activity

The antimicrobial properties of quinolone carboxylic acids are among their most studied and clinically relevant attributes. benthamscience.com This activity extends across a wide array of pathogens, including bacteria and fungi.

Antibacterial Efficacy and Mechanism of Action

The antibacterial action of 4(1H)-quinolone-3-carboxylic acid derivatives has been established since 1962. nih.gov These synthetic agents are bactericidal, meaning they actively kill bacteria by interfering with critical cellular processes. mdpi.comwikipedia.org

The primary mechanism of antibacterial action for quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. mdpi.comnih.govyoutube.com These enzymes are type II topoisomerases that are crucial for bacterial DNA replication, transcription, repair, and recombination. wikipedia.orgnih.govnih.gov

DNA gyrase, the primary target in most Gram-negative bacteria, introduces negative supercoils into the bacterial chromosome, a process necessary for maintaining the DNA's proper structure. youtube.comnih.gov Topoisomerase IV, the main target in many Gram-positive bacteria, is responsible for separating interlinked daughter DNA strands following replication. mdpi.comyoutube.com Quinolones bind to the complex formed by these enzymes and the bacterial DNA. youtube.com This interaction stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the subsequent step of religation. nih.govnih.gov This action converts the enzymes into toxic agents that lead to permanent double-stranded breaks in the chromosome, which fragments the DNA, stalls replication forks, and ultimately causes rapid bacterial cell death. youtube.comnih.govnih.gov

While the potency of different quinolones as DNA gyrase inhibitors does not always directly correlate with their antimicrobial potency, suggesting other factors like cellular uptake are also important, the inhibition of these enzymes is the core of their bactericidal effect. nih.gov

Quinolone derivatives, including those related to 5-methoxyquinoline-3-carboxylic acid, have demonstrated efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria. la.govnih.gov The introduction of a fluorine atom at the C-6 position, creating fluoroquinolones, significantly expanded this spectrum. la.gov

Studies have shown that various derivatives possess activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. nih.govresearchgate.netmdpi.com For example, a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showed notable activity against Gram-negative organisms and Staphylococcus aureus. nih.gov Similarly, newly synthesized quinoline derivatives have shown potent effects against most tested Gram-positive and Gram-negative strains, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.125–8 μg/mL. nih.gov The specific substitutions on the quinoline ring influence the spectrum and potency of the antibacterial activity. la.govnih.gov

The following table summarizes the antibacterial activity of selected quinoline derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Source |

| Quinolone Hybrid 5d | S. aureus ATCC 29213 | MIC | 0.25 µg/mL | nih.gov |

| Quinolone Hybrid 5d | E. coli ATCC 25922 | MIC | 2 µg/mL | nih.gov |

| Quinolone Hybrid 5d | P. aeruginosa ATCC 27853 | MIC | 8 µg/mL | nih.gov |

| Compound 2 | MRSA USA300 | MIC | 3.0 µg/mL | nih.gov |

| Compound 4 | MRSA USA300 | MIC | 0.75 µg/mL | nih.gov |

| Compound 5a4 | S. aureus | MIC | 64 µg/mL | mdpi.com |

| Compound 5a7 | E. coli | MIC | 128 µg/mL | mdpi.com |

| Compound 5b | MRSA | MBC | 3.79 mM | researchgate.net |

| Compound 5d | S. aureus ATCC 25923 | MBC | 3.77 mM | researchgate.net |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

A significant area of research is the effectiveness of quinoline derivatives against multidrug-resistant (MDR) bacteria. nih.gov Strains like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and resistant Gram-negative bacteria pose a major public health threat. nih.govmdpi.com

Several studies have reported that novel quinoline compounds display potent activity against a panel of MDR Gram-positive bacteria, including MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and VRE. nih.gov For instance, certain 2-styrylquinoline (B1231325) derivatives have shown potent activity against MRSA with MIC values as low as 0.75 μg/mL. nih.gov In some cases, these compounds have been shown to enhance the effectiveness of existing antibiotics like amoxicillin (B794) against resistant strains. japsonline.com The development of quinone-based antibiotics has also shown promise against MRSA and Enterococcus faecium infections. nih.gov

Antifungal Activity

In addition to their antibacterial properties, some quinoline carboxylic acid derivatives exhibit antifungal activity. nih.govresearchgate.netnih.gov While initial investigations suggested limited antifungal action, the synthesis of new derivatives and hybrid molecules has yielded compounds with significant efficacy against various fungal pathogens. nih.gov

Studies have evaluated derivatives against yeasts and filamentous fungi, including species like Candida albicans, Cryptococcus neoformans, and Botrytis cinerea. nih.govresearchgate.netmdpi.com For example, certain quinoline-based hydroxyimidazolium hybrids demonstrated remarkable activity against C. neoformans with MIC values of 15.6 µg/mL and also showed inhibitory effects against Candida and Aspergillus species. mdpi.com Other research has identified quinoline derivatives that cause morphological changes in fungal hyphae, such as increased branching and cytoplasmic content release, indicating a direct impact on fungal growth and integrity. nih.govresearchgate.net Inspired by the natural alkaloid quinine, novel synthesized quinoline derivatives have also shown potent fungicidal activity against plant pathogens like Sclerotinia sclerotiorum. acs.org

Antiprotozoal Activity

Research on the antiprotozoal effects of quinoline derivatives is extensive; however, specific studies focusing on the antiprotozoal activity of this compound derivatives were not identified in the reviewed literature. While the broader class of quinolines has shown promise against various protozoa, dedicated research on the 5-methoxy-3-carboxylic acid substituted variants is not available. nih.govuantwerpen.benih.gov

Antitubercular Activity

The quinoline scaffold is a known pharmacophore in the development of antitubercular agents. researchgate.netnih.govdovepress.comnih.gov Despite this, a review of current scientific literature did not yield specific studies on the antitubercular properties of this compound derivatives. Research has been conducted on other quinoline and quinoxaline (B1680401) carboxylic acid derivatives, but data for the 5-methoxy substituted variant remains to be published. ijpca.orgmdpi.com

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents through various mechanisms of action.

Cytotoxic Activity Against Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT15, MDA-MB-231, K562)

A notable exception is found in a study on 5-methoxyquinoline (B23529) derivatives as EZH2 inhibitors, which also investigated their anti-viability activities. One of the lead compounds, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , demonstrated cytotoxic effects against the MDA-MB-231 (human breast adenocarcinoma) cell line. nih.govnih.gov The study reported that this compound inhibited the proliferation of MDA-MB-231 cells. nih.gov

No specific cytotoxic data for this compound derivatives against MCF-7, HepG-2, HCT15, or K562 cell lines were found in the conducted search.

DNA Minor Groove Binding

The binding of small molecules to the minor groove of DNA is a strategy in the development of anticancer drugs. esr.ie Quinoline-3-carboxylic acid derivatives have been identified as potential DNA minor groove binding agents through in-silico studies. nih.govresearchgate.net These computational models suggest that the quinoline scaffold can fit into the A/T rich regions of the DNA minor groove. nih.gov However, the existing research primarily focuses on 2,4-disubstituted quinoline-3-carboxylic acids, and no specific experimental or in-silico studies were found that investigate the DNA minor groove binding properties of this compound derivatives.

EZH2 Inhibition

Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase, is a promising target for cancer therapy due to its overexpression in various cancers. nih.gov A series of 5-methoxyquinoline derivatives have been synthesized and evaluated as a novel class of EZH2 inhibitors. nih.govnih.gov

Initial screening identified N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine with a half-maximal inhibitory concentration (IC50) of 28 μM against EZH2. nih.gov Subsequent structure-activity relationship (SAR) studies led to the discovery of more potent inhibitors. The most potent compound identified was 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , which exhibited an IC50 value of 1.2 μM against EZH2. nih.govnih.gov This compound also demonstrated the ability to decrease the global H3K27me3 levels in MDA-MB-231 cells, confirming its in-cell activity on the EZH2 methyltransferase function. nih.gov

Below is a data table of selected 5-methoxyquinoline derivatives and their EZH2 inhibitory activity.

| Compound Name | IC50 (µM) against EZH2 |

| N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | 28 |

| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | 1.2 |

Data sourced from Molecules (2015), 20(5), 7620-7635. nih.govnih.gov

Impact of pKa Values on Selectivity in Cancer Cells

The selectivity of anticancer agents for tumor cells over healthy cells is a critical factor in developing effective and less toxic cancer therapies. For quinoline-3-carboxylic acid derivatives, the acid dissociation constant (pKa) has been identified as a key determinant of this selectivity. nih.gov The acidic tumor microenvironment plays a crucial role in the differential activity of these compounds.

The design of 2,4-disubstituted quinoline-3-carboxylic acid derivatives has focused on leveraging the pKa to enhance their concentration within cancer cells. nih.gov It is hypothesized that the unionized, more nonpolar form of these compounds is favored in the acidic environment of cancer tissues, leading to increased absorption. nih.gov In contrast, in the more neutral environment of non-cancerous cells, the ionized form predominates, which limits its distribution into these cells. nih.gov

In a study evaluating 2,4-disubstituted quinoline-3-carboxylic acid derivatives, compounds 2f and 2l were identified as being particularly potent and selective. nih.gov These compounds demonstrated micromolar inhibition against MCF-7 and K562 cancer cell lines while showing minimal distribution in non-cancerous HEK293 cells. nih.gov This enhanced selectivity was attributed to the change in physiological properties brought about by the hydrolysis of a parent ester molecule, which altered the pKa of the resulting carboxylic acid derivative. nih.gov

The selective cytotoxicity of quinoline derivatives has also been observed in other studies. For instance, certain quinoline-3-carboxylic acids displayed remarkable growth inhibition capacities against the MCF7 mammary cancer cell line. nih.gov This selectivity underscores the therapeutic potential of modulating the pKa of quinoline-based compounds to target cancer cells more effectively.

Table 1: Selectivity of 2,4-disubstituted quinoline-3-carboxylic acid derivatives in cancer and non-cancerous cell lines.

| Compound | Cancer Cell Line (MCF-7) | Cancer Cell Line (K562) | Non-Cancerous Cell Line (HEK293) | Selectivity Profile |

|---|---|---|---|---|

| 2f | Potent Inhibition | Potent Inhibition | Minimal Distribution | High |

| 2l | Potent Inhibition | Potent Inhibition | Minimal Distribution | High |

Antiviral Activity (e.g., Anti-HIV Activity)

Quinoline derivatives have demonstrated a broad spectrum of antiviral activities. researchgate.net Specifically, derivatives of this compound have been investigated for their potential to combat various viruses, including Human Immunodeficiency Virus (HIV). nih.govmdpi.com

One of the key targets for anti-HIV drug development is the integrase (IN) enzyme, which is essential for the replication of the HIV-1 virus. nih.govmdpi.com IN has no equivalent in human cells, making it an attractive therapeutic target. nih.gov β-diketo acids (DKAs), a class of compounds that can be derived from quinoline structures, are a significant lead for the development of HIV-1 integrase inhibitors. nih.gov

Novel bifunctional quinolonyl diketo acid derivatives have been designed and synthesized to inhibit HIV-1 integrase. nih.gov These compounds have shown to be potent inhibitors of both the 3'-processing and strand transfer steps of the integrase reaction. nih.gov One particular derivative, compound 8 , was found to be a potent inhibitor of both steps and exhibited significant antiviral activity against HIV-1 infected cells with low cytotoxicity. nih.gov

Furthermore, research on styrylquinoline derivatives has highlighted the importance of specific structural features for anti-HIV activity. mdpi.com For instance, a free para-hydroxy group on the styryl moiety of N-(5-chloro-8-hydroxy-2-styrylquinolin-7-yl)benzenesulfonamide derivatives was found to be crucial for their inhibitory activity against HIV-IN. mdpi.com

Table 2: Anti-HIV-1 Integrase Activity of Bifunctional Quinolonyl Diketo Acid Derivatives.

| Compound | Inhibition of 3'-Processing | Inhibition of Strand Transfer | Antiviral Activity | Cytotoxicity |

|---|---|---|---|---|

| 8 | Potent | Potent | High | Low |

Anti-inflammatory Activity

Derivatives of quinoline-3-carboxylic acid have been evaluated for their anti-inflammatory properties. nih.gov Studies have shown that these compounds can exert significant anti-inflammatory effects, in some cases comparable or even superior to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. researchgate.netzsmu.edu.ua

In one study, various quinoline-3-carboxylic acid derivatives were tested for their ability to reduce inflammation in a lipopolysaccharide (LPS)-induced inflammation model in RAW264.7 mouse macrophages. nih.gov These compounds showed impressive anti-inflammatory affinities without associated cytotoxicity in the inflamed macrophages. nih.gov The mechanism of action is thought to involve the modulation of inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX). nih.gov For example, certain carboxylic acid analogues have shown potent inhibition of COX-2. nih.gov

Research into carboxyl-containing quinazolines and related heterocycles has further substantiated the anti-inflammatory potential of this class of compounds. zsmu.edu.ua Experimental in vivo studies, such as the carrageenan-induced paw edema test in rats, have confirmed the anti-inflammatory activity of these derivatives. zsmu.edu.ua The structure-activity relationship (SAR) analysis revealed that the nature and position of the carboxyalkyl residue significantly influence the anti-inflammatory activity. zsmu.edu.ua

Neuroprotective Properties

The neuroprotective potential of this compound derivatives and related compounds has been an area of active investigation. mdpi.com Oxidative stress and the subsequent damage to neurons are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov

The antioxidant properties of phenolic and carboxylic acid-containing compounds are well-documented. nih.govresearchgate.net The presence of methoxy (B1213986) (-OCH3) and phenolic hydroxyl (-OH) groups can significantly enhance the antioxidant activities of phenolic acids. nih.govresearchgate.net These groups contribute to the radical scavenging ability of the molecules through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). nih.gov

Specifically, derivatives of 5-methoxy-indole carboxylic acid have been synthesized and shown to possess strong antioxidant and neuroprotective effects. mdpi.com For instance, certain 5MICA derivatives exhibited potent neuroprotection against H2O2-induced oxidative stress in SH-SY5Y cells. mdpi.com All the tested compounds in this series were able to suppress iron-induced lipid peroxidation, a key process in oxidative cell damage. mdpi.com The 3,4-dihydroxy derivatives were also effective at reducing superoxide-anion generation. mdpi.com

Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. nih.govmdpi.com Several quinoline and indole (B1671886) derivatives have been identified as potent and selective MAO-B inhibitors. mdpi.comnih.gov

Hydrazone derivatives of 5-methoxy-indole carboxylic acid (5MICA) have demonstrated significant inhibitory activity against human MAO-B. mdpi.com In fact, the 5MICA hybrids showed greater MAO-B inhibition compared to derivatives of indole-3-propionic acid (IPA). mdpi.com One derivative, in particular, showed a more potent MAO-B inhibitory effect than the reference drug rasagiline. mdpi.com Molecular docking studies suggest that these inhibitors can bind effectively within the substrate cavity of the MAO-B active site. mdpi.com

Table 3: Neuroprotective Activities of 5-Methoxy-Indole Carboxylic Acid (5MICA) Derivatives.

| Derivative | Neuroprotection (vs. H2O2) | Lipid Peroxidation Inhibition | Superoxide Scavenging | MAO-B Inhibition |

|---|---|---|---|---|

| 2,3-dihydroxy | Strong | Yes | - | Increased |

| 2-hydroxy-4-methoxy | Strong | Yes | - | Increased |

| syringaldehyde | Strong | Yes | - | Increased |

| 3,4-dihydroxy | - | Yes | Yes | Increased |

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase)

Extensive research of publicly available scientific literature and databases did not yield specific information on the cholinesterase enzyme inhibitory activities of this compound derivatives. While studies on other quinoline derivatives as cholinesterase inhibitors exist, data directly pertaining to the 5-methoxy substituted 3-carboxylic acid scaffold is not available at the time of this writing. dergipark.org.trresearchgate.netnih.gov

Potential as Cholesteryl Ester Transfer Protein Inhibitors

Derivatives of quinoline-3-carboxamide (B1254982) have been investigated as potential inhibitors of cholesteryl ester transfer protein (CETP), a key target in the management of dyslipidemia and the prevention of atherosclerosis. Research has demonstrated that modifications to the quinoline scaffold can lead to potent CETP inhibitory activity.

A study focused on a series of novel quinoline-3-carboxamide derivatives revealed that substitutions at the 6 and 7 positions of the quinoline ring are crucial for their inhibitory effect. nih.gov While not exclusively this compound derivatives, this study included compounds with a methoxy group at the 7-position, providing valuable insights into the structure-activity relationship. The in vitro inhibitory activity of these compounds against CETP was evaluated, with several derivatives showing significant inhibition. nih.gov

Particularly, compounds with a 6-benzyloxy-7-methoxy substitution pattern demonstrated more potent CETP inhibitory activity compared to those with a 6-phenyl substitution. nih.gov For instance, N-(p-tolyl)-6-benzyloxy-7-methoxy-2-methylquinoline-3-carboxamide and N-(tert-butyl)-6-benzyloxy-7-methoxy-2-methylquinoline-3-carboxamide both exhibited an impressive inhibitory rate of 80.1% against CETP. nih.gov This was a significant improvement over the lead compound, which showed a 30% inhibitory rate. nih.gov

The findings suggest that the quinoline-3-carboxamide scaffold is a promising template for the design of novel CETP inhibitors. Further structural modifications are anticipated to yield even more potent compounds. nih.gov

Table 1: CETP Inhibitory Activity of Selected Quinoline-3-Carboxamide Derivatives nih.gov

| Compound | Substituent at 6- and 7-positions | Inhibitory Rate (%) |

| 11 | 6-phenyl | 20.7 |

| 14 | 6-phenyl | 35.5 |

| 17 | 6-phenyl | 45.2 |

| 23 | 6-benzyloxy-7-methoxy | 68.3 |

| 24 | 6-benzyloxy-7-methoxy | 80.1 |

| 26 | 6-benzyloxy-7-methoxy | 80.1 |

Research on 5-HT4 Receptor Ligands

The serotonin (B10506) 4 (5-HT4) receptor is a G protein-coupled receptor involved in various physiological processes, particularly in the gastrointestinal tract and the central nervous system. nih.govwikipedia.org Ligands for the 5-HT4 receptor have therapeutic potential for conditions like irritable bowel syndrome and cognitive disorders. Research into quinoline derivatives has identified their potential as 5-HT4 receptor ligands.

While specific studies on this compound derivatives are limited, research on related 2-methoxyquinoline (B1583196) compounds provides valuable insights. A study on flexible 2-methoxyquinoline derivatives and their conformationally constrained analogues explored their interaction with the 5-HT4 receptor. nih.gov The investigation involved measuring both the binding affinity and the functional activity of these compounds. nih.gov

The results indicated that the nature and position of substituents on the quinoline ring play a critical role in their affinity and efficacy at the 5-HT4 receptor. nih.gov For instance, certain ester derivatives of 2-methoxyquinoline demonstrated nanomolar affinity for the 5-HT4 receptor, comparable to known reference ligands. nih.gov These findings underscore the potential of the methoxyquinoline scaffold in the development of novel 5-HT4 receptor ligands. Further exploration of derivatives of this compound could lead to the discovery of new agonists or antagonists with therapeutic value.

Structure Activity Relationship Sar Studies of 5 Methoxyquinoline 3 Carboxylic Acid Derivatives

Importance of the Carboxyl Group in Biological Activity

The carboxylic acid group at the 3-position of the quinoline (B57606) scaffold is a critical determinant of biological activity. This functional group, being a weak acid, can exist in both ionized (carboxylate) and non-ionized forms, a property that significantly influences the molecule's physicochemical characteristics such as solubility, lipophilicity, and its ability to interact with biological targets.

Research on various quinoline-3-carboxylic acid derivatives has consistently highlighted the essential role of this acidic moiety. For instance, studies on 2,4-disubstituted quinoline-3-carboxylic acids have shown that the presence of the carboxyl group, as opposed to its ester form, can enhance selectivity for cancer cells. This increased selectivity is attributed to changes in the compound's pKa value, which affects its distribution between cancerous and non-cancerous tissues. The acidic environment often found in tumors can favor the unionized, more permeable form of the carboxylic acid, leading to higher intracellular concentrations in cancer cells.

Furthermore, the carboxyl group is often involved in crucial binding interactions with biological macromolecules, such as enzymes and receptors. It can act as a hydrogen bond donor and acceptor, and its anionic form can participate in electrostatic interactions, anchoring the molecule within the active site of a target protein. The replacement or modification of this group typically leads to a significant reduction or complete loss of biological activity, underscoring its indispensable role in the SAR of this class of compounds.

Impact of Substituents on the Benzene (B151609) Ring (Positions 5, 6, 7, 8)

The inherent 5-methoxy group is an electron-donating group which can influence the electron density of the entire ring system. Further substitutions on the benzene ring can fine-tune this electronic distribution. For example, the introduction of additional electron-donating groups, such as other methoxy (B1213986) or hydroxyl groups, can enhance activities like antioxidant potential by increasing the molecule's ability to donate electrons. Conversely, electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or nitro groups, can alter the reactivity and binding affinity for specific targets.

In the broader class of quinoline antibacterial agents, substitutions at positions 6, 7, and 8 have been extensively studied. For instance, a fluorine atom at position 6 and a substituent at position 7 are common features in many potent fluoroquinolone antibiotics. A methoxy group at position 8 has also been shown to contribute to antibacterial activity. While direct SAR data for various substituents on the 5-methoxyquinoline-3-carboxylic acid backbone is limited in the public domain, the general principles derived from related quinoline structures suggest that systematic exploration of substituents at these positions is a valid strategy for optimizing biological activity. For example, the introduction of a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives.

Table 1: Predicted Impact of Benzene Ring Substituents on Biological Activity

| Position | Substituent Type | Predicted Effect on Activity | Rationale |

| 5 | Methoxy (OCH₃) | Foundational for specific activity profiles | Electron-donating, influences overall electron density |

| 6 | Electron-withdrawing (e.g., F, Cl) | Potential enhancement of certain activities | Modulates electronic properties and target binding |

| 7 | Various (e.g., halogens, heterocyclic rings) | Can significantly impact potency and spectrum of activity | Common site for modification in bioactive quinolines |

| 8 | Electron-donating (e.g., OCH₃) | May enhance specific biological activities | Contributes to the electronic and steric profile |

Influence of Carbonyl and Amino Groups at Position 2

The introduction of carbonyl and amino groups at the 2-position of the quinoline-3-carboxylic acid scaffold introduces new possibilities for molecular interactions and can significantly alter the biological activity profile.

A carbonyl group at position 2, creating a 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (a quinolone), can be crucial for certain biological activities. This keto group can participate in hydrogen bonding with biological targets. For instance, in a study of novel quinolinone derivatives, a compound featuring a 2-oxo group alongside a 3-carboxylic acid moiety demonstrated significant anti-proliferative activity against breast cancer cell lines.

An amino group at position 2 can also confer potent biological activity. The basic nature of the amino group allows for salt formation and electrostatic interactions. In a study on protein kinase CK2 inhibitors, 2-aminoquinoline-3-carboxylic acid derivatives were identified as some of the most active compounds. The amino group's ability to act as a hydrogen bond donor is a key feature in its interaction with the kinase. The reactivity and nucleophilicity of an amino group on the quinoline ring can be influenced by its position, with studies on naphthoquinones (a related bicyclic system) showing that the position of the amino group significantly affects the yield of derivatization reactions, indicating differing electronic environments.

The strategic placement of these functional groups at position 2 can thus be used to target different biological pathways and optimize the desired therapeutic effect.

Stereochemical Considerations (e.g., (S)-configuration at C-7)

Stereochemistry plays a crucial role in the biological activity of many pharmaceuticals, as biological systems are chiral and often exhibit stereospecific interactions with drug molecules. While specific research on the stereochemistry of this compound derivatives at the C-7 position is not widely available, the principles of stereoselectivity are highly relevant to this class of compounds.

If a substituent at the C-7 position creates a chiral center, the resulting enantiomers or diastereomers can have markedly different pharmacological and toxicological profiles. One enantiomer may bind to the target receptor or enzyme with high affinity, while the other may be significantly less active or even interact with a different biological target, potentially leading to off-target effects.

For example, in studies of other heterocyclic compounds, the stereochemistry of substituents has been shown to be a critical determinant of activity. The (S)-configuration at a particular position might be optimal for binding to a specific enzyme, while the (R)-configuration is less effective. This highlights the importance of synthesizing and testing individual stereoisomers to fully understand the SAR and to develop a drug with an improved therapeutic index. The synthesis of chiral quinoline derivatives often requires asymmetric synthesis or chiral resolution techniques to isolate the desired stereoisomer.

Correlation of Physicochemical Parameters with Biological Activity

The biological activity of a drug molecule is intricately linked to its physicochemical properties. Parameters such as ionization constants (pKa), lipophilicity (logP), and electronic properties govern a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with its molecular target.

The ionization constant, or pKa value, is a measure of the acidity or basicity of a functional group. For this compound, the carboxylic acid group at position 3 is the primary acidic center. The pKa of this group determines the extent of its ionization at a given pH. This is critically important because the ionization state affects the molecule's ability to cross biological membranes and interact with its target.

Generally, the un-ionized (neutral) form of a drug is more lipophilic and can more readily diffuse across cell membranes. In contrast, the ionized form is more water-soluble and may be more readily eliminated from the body. The acidic environment of some tissues, such as tumors or sites of inflammation, can alter the ionization state of a drug and thus its local concentration and activity. Research on quinoline-3-carboxylic acids has demonstrated that modifying the pKa value can enhance the selective accumulation of the drug in cancer cells, which have a more acidic microenvironment.

The pKa of the carboxylic acid can be modulated by the electronic effects of other substituents on the quinoline ring. Electron-withdrawing groups tend to decrease the pKa (increase acidity), while electron-donating groups tend to increase the pKa (decrease acidity). A compilation of pKa values for various carboxylic acids and heterocyclic compounds provides a reference for predicting how structural modifications might influence this crucial parameter.

Computational and in Silico Studies of 5 Methoxyquinoline 3 Carboxylic Acid

Molecular Docking and Binding Affinity

Molecular docking simulations predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. Such studies have been pivotal in exploring the interactions of 5-methoxyquinoline-3-carboxylic acid derivatives with various biological targets.

Protein Kinase CK2 is a key target in cancer therapy due to its role in promoting cell survival and proliferation. mdpi.com The ATP-binding site of CK2 is a primary target for small-molecule inhibitors. mdpi.com Molecular modeling of inhibitors like CX-4945, a structurally related naphthyridine-carboxylic acid, reveals a binding mechanism involving a combination of hydrophobic interactions, an ionic bridge with the lysine (B10760008) residue Lys68, and hydrogen bonding with the hinge region of the kinase. mdpi.comresearchgate.net The carboxylic acid group is crucial for forming interactions with the positive region of the active site. researchgate.net While specific docking studies for this compound are not extensively detailed, the general binding principles for carboxylic acid-containing heterocyclic compounds in the CK2 active site suggest a similar mode of interaction. mdpi.comresearchgate.net

In-silico studies have investigated the interaction between quinoline-3-carboxylic acid derivatives and DNA. nih.gov Molecular docking simulations with a DNA dodecanucleotide, d(CGCGAATTCGCG), show that these compounds preferentially bind to the A/T-rich minor groove region of the B-DNA duplex. nih.gov This binding is stabilized by significant hydrogen bonds. The carbonyl group at the 2nd position of the quinoline (B57606) ring, in particular, can act as a hydrogen bond donor or acceptor with adenine (B156593) and guanine (B1146940) base pairs. nih.gov This interaction with DNA provides a vital understanding of the molecule's mechanism of action as a potential DNA-targeting agent. nih.gov The binding energy for some carboxylic acid-based compounds intercalating with DNA has been calculated, with docking scores around -8.3 kcal/mol, indicating a strong interaction. nih.gov

Table 1: In Silico DNA Binding Insights for Carboxylic Acid Derivatives

| Parameter | Finding | Source(s) |

| Target Site | A/T-rich minor groove of B-DNA duplex | nih.gov |

| Key Interaction | Hydrogen bonding from the carbonyl group to nucleic acid bases | nih.gov |

| Example Docking Score | -8.3 kcal/mol (for a related triphenyl carboxylic acid) | nih.gov |

The 5-HT4 receptor is a G-protein coupled receptor involved in various physiological functions. mdpi.com Quinoline derivatives have been developed as potent 5-HT4 receptor ligands. mdpi.com Structure-affinity relationship studies highlight that binding is governed by a subtle interplay of structural features. Key factors include the nature of the basic moiety, the position of the carbonyl linking group, and its orientation relative to the quinoline ring. mdpi.com For optimal binding, a specific distance of approximately 8.0 Å between the basic nitrogen atom and the aromatic moiety is proposed for the 5-HT4 antagonist pharmacophore. bohrium.com This contrasts with the 5-HT3 receptor, which accommodates smaller substituents on the nitrogen and has a shorter optimal distance. bohrium.com

Computational studies have guided the development of quinoline derivatives as inhibitors of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA).

Acetylcholinesterase (AChE) Inhibition : AChE inhibition is a primary strategy for treating neurodegenerative disorders like Alzheimer's disease. nih.govunict.it Molecular docking studies show that quinoline derivatives can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE gorge. nih.gov The quinoline ring often forms a characteristic sandwich structure via π-π stacking with aromatic residues like Trp84 and Phe330. nih.gov Several quinoline carboxylic acid derivatives have demonstrated potent and selective inhibitory action against AChE. researchgate.net

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Quinoline Derivatives

| Compound Type | Target Enzyme | IC₅₀ Value | Source(s) |

| Quinoline Carboxylic Acid Derivative (3i) | AChE | 4.36 ± 0.12 µM | researchgate.net |

| Dihydrospiro[piperidine-quinoline] (8) | AChE | 62.5 µM | benthamdirect.com |

| 2,3-Dihydro-1H-cyclopenta[b]quinoline (6h) | AChE | 3.65 nM | nih.gov |

Carbonic Anhydrase (CA) Inhibition : Carbonic anhydrases are metalloenzymes that are targets for various therapeutic areas. nih.gov Quinoline-based compounds have been investigated as CA inhibitors. nih.gov For instance, novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated against several human CA (hCA) isoforms. The studies showed potent inhibition, particularly against cytosolic isoforms hCA I and hCA II, with some compounds exhibiting inhibitory constants (Kᵢ) in the low nanomolar range. nih.gov

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by a Lead Quinoline Carboxamide (5h)

| Target Isoform | Inhibition Constant (Kᵢ) | Source(s) |

| hCA I | 61.9 nM | nih.gov |

| hCA II | 33.0 nM | nih.gov |

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is overexpressed in many cancers, making it an attractive therapeutic target. nih.gov A series of 5-methoxyquinoline (B23529) derivatives were synthesized and evaluated as EZH2 inhibitors. nih.gov The most potent compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (referred to as 5k), displayed significant activity. nih.gov

Molecular docking was used to probe the binding mode of this compound with the SET domain of EZH2. nih.gov Since the crystal structure of the EZH2 active site was incomplete, a homology model was constructed. nih.gov The docking results predicted that the compound occupies the substrate-binding groove, where the hydrogen of the secondary amino group at the 4-position of the quinoline ring forms a crucial hydrogen bond with the amino acid residue TYR726. nih.gov

Table 4: EZH2 Inhibition by a Lead 5-Methoxyquinoline Derivative (5k)

| Compound | Target Enzyme | IC₅₀ Value | Key Binding Interaction | Source(s) |

| 5k | EZH2 | 1.2 µM | Hydrogen bond with TYR726 | nih.govnih.gov |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT studies on quinoline derivatives have provided insights into their photophysical and electronic properties. nanobioletters.com Using methods like B3LYP with a 6-31G'(d,p) basis set, researchers have calculated various molecular properties. nanobioletters.com These calculations help in understanding the reactivity and stability of the compounds. The research provides insights into properties such as the Stokes shift, electrophilicity index, electronegativity, and chemical hardness and softness. nanobioletters.com

Table 5: Theoretical Properties of Quinoline Derivatives from DFT Studies

| Property | Description | Source(s) |

| Stokes Shift | The difference between the maxima of the absorption and emission spectra. | nanobioletters.com |

| Electrophilicity Index | A measure of the ability of a species to accept electrons. | nanobioletters.com |

| Chemical Hardness | A measure of resistance to deformation or change. | nanobioletters.com |

| Chemical Softness | The reciprocal of chemical hardness, indicating higher reactivity. | nanobioletters.com |

| Computational Method | B3LYP/6-31G'(d,p) level/basis set | nanobioletters.com |

Electronic, Steric, and Solvation Effects on Selectivity

The selectivity of a ligand for its biological target over others is a critical determinant of its therapeutic efficacy and safety profile. This selectivity is governed by a delicate interplay of electronic, steric, and solvation effects. For this compound, these factors are crucial in defining its interaction with receptor binding pockets.

The electronic properties of the quinoline ring system, characterized by its aromaticity and the presence of a nitrogen atom, create a distinct electron distribution. The nitrogen atom acts as a hydrogen bond acceptor, a key interaction in many receptor-ligand complexes. The introduction of a methoxy (B1213986) group at the 5-position significantly influences the electronic landscape of the entire molecule. The oxygen atom in the methoxy group possesses lone pairs of electrons that can participate in resonance, donating electron density to the quinoline ring. This increase in electron density can enhance pi-pi stacking interactions with aromatic residues within a receptor's binding site. Furthermore, the methoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction and potentially increasing binding affinity and selectivity.

Steric factors, dictated by the three-dimensional arrangement of atoms, are equally important. The size and shape of this compound will determine its ability to fit into the binding pocket of a receptor. The methoxy group at the 5-position adds bulk to the molecule, which can be either favorable or unfavorable depending on the topology of the target site. If the binding pocket is accommodating, this bulk can lead to a more extensive and specific interaction. Conversely, a constrained binding site may not be able to accommodate the methoxy group, leading to steric hindrance and reduced affinity. The carboxylic acid group at the 3-position also contributes significantly to the steric profile and provides a crucial point for hydrogen bonding and salt bridge formation.

In the context of receptor selectivity, studies on related quinoline derivatives have shown that substitutions on the quinoline ring can dramatically alter receptor affinity and selectivity. For instance, in studies of quinolinecarboxylic acid amides targeting the 5-HT3 receptor, the position of substituents was found to be critical, with a defined optimal distance between the quinoline nitrogen and other functional groups influencing binding. nih.govresearchgate.net This highlights the importance of the precise placement of functional groups like the methoxy group in this compound for achieving selective interactions with a specific receptor.

ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

The journey of a drug through the body is a complex process described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are invaluable tools in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. For this compound, various computational models can be employed to estimate its ADME parameters.

Absorption: Oral bioavailability is a key consideration for many drugs. For a compound to be orally absorbed, it must possess a balance of aqueous solubility and membrane permeability. The "rule of five" provides a useful heuristic for predicting oral absorption. While specific experimental data for this compound is not available, we can predict its properties based on its structure. The presence of the polar carboxylic acid and methoxy groups suggests moderate water solubility. However, the quinoline ring system is relatively lipophilic. Computational tools can provide more quantitative predictions. For example, in silico models for related methoxy-substituted quinoline derivatives have been used to predict their absorption profiles. mdpi.com